2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound 2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring multiple fused ring systems, including pyrrolo, triazolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which is then functionalized with various substituents.
Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves cyclization reactions using appropriate precursors such as substituted anilines, aldehydes, and hydrazines under acidic or basic conditions.
Introduction of the 3-Methoxyphenyl Group: This is typically achieved through electrophilic aromatic substitution reactions.
Attachment of the Isoindole-1,3(2H)-dione Moiety: This step involves nucleophilic substitution reactions where the isoindole-1,3(2H)-dione is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione: can be compared with other compounds featuring similar scaffolds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activity.
Triazolo[1,5-a]pyrimidine Compounds: Studied for their broad-spectrum biological activities.
Isoindole Derivatives: Investigated for their potential in drug development due to their diverse pharmacological properties.
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H22N6O3 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[2-[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H22N6O3/c1-15-16(2)32(17-7-6-8-18(13-17)35-3)23-22(15)24-28-21(29-31(24)14-27-23)11-12-30-25(33)19-9-4-5-10-20(19)26(30)34/h4-10,13-14H,11-12H2,1-3H3 |
InChI Key |
PKJLNMFTJPFTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CCN4C(=O)C5=CC=CC=C5C4=O)C6=CC(=CC=C6)OC)C |
Origin of Product |
United States |
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